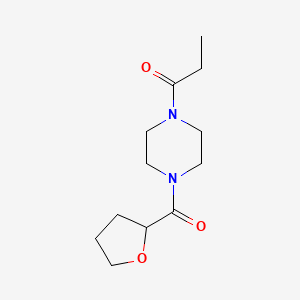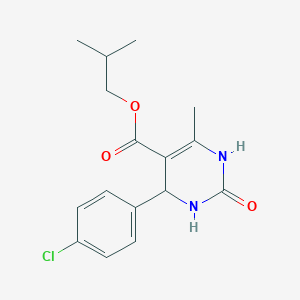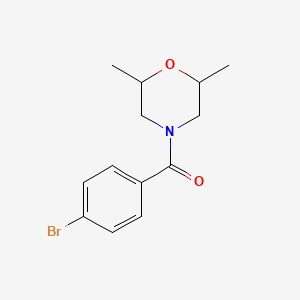![molecular formula C22H25ClN2O B5109539 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride, also known as clozapine, is an atypical antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Unlike traditional antipsychotic drugs, clozapine is effective in treating both positive and negative symptoms of schizophrenia, such as hallucinations and social withdrawal.
Mécanisme D'action
The exact mechanism of action of 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride is not fully understood. It is believed to work by blocking dopamine receptors in the brain, particularly the D4 receptor. Clozapine also affects other neurotransmitter systems, such as serotonin and norepinephrine. Unlike traditional antipsychotic drugs, this compound does not cause extrapyramidal symptoms, such as tremors and muscle stiffness, which are thought to be caused by the blockade of dopamine receptors in the basal ganglia.
Biochemical and Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, such as the prefrontal cortex and the hippocampus. Clozapine has also been found to increase the expression of certain genes involved in synaptic plasticity, which is thought to be important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has a number of advantages for use in lab experiments. It is well-tolerated by animals and has a low risk of toxicity. Additionally, 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride has been shown to be effective in a variety of animal models of psychiatric disorders, such as the social defeat model of depression. However, there are also limitations to the use of this compound in lab experiments. It has a relatively long half-life, which can make it difficult to control the dose. Additionally, this compound can interact with other drugs, which can complicate experimental design.
Orientations Futures
There are a number of future directions for research on 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride. One area of interest is in the development of new antipsychotic drugs that are based on the structure of this compound. Another area of interest is in the use of this compound for the treatment of other psychiatric disorders, such as bipolar disorder and treatment-resistant depression. Additionally, there is interest in understanding the molecular mechanisms underlying the efficacy of this compound, which could lead to the development of more targeted treatments for schizophrenia and other psychiatric disorders.
Conclusion
In conclusion, this compound, also known as this compound, is an atypical antipsychotic drug used to treat schizophrenia. It has a well-established synthesis method and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. Clozapine works by blocking dopamine receptors in the brain and has a number of biochemical and physiological effects. While there are advantages and limitations to the use of this compound in lab experiments, there are also a number of future directions for research on this drug.
Méthodes De Synthèse
The synthesis of 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride involves the condensation of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-11-one with 1-aminocycloheptanecarboxylic acid in the presence of a base. The resulting product is then hydrolyzed to obtain this compound. This synthesis method is well-established and has been used for the production of this compound on a large scale.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be more effective than traditional antipsychotic drugs in reducing positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride has been found to be effective in treating negative symptoms of schizophrenia, such as social withdrawal and apathy. Clozapine has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-1-benzo[b][1]benzazepin-11-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O.ClH/c25-22(17-23-15-7-1-2-8-16-23)24-20-11-5-3-9-18(20)13-14-19-10-4-6-12-21(19)24;/h3-6,9-14H,1-2,7-8,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSQQQZJFDAIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)




![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5109512.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)



![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)